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Compound of Interest

Compound Name:
2-Amino-3-bromo-5-methylbenzoic

acid

Cat. No.: B085322 Get Quote

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-3-bromo-5-
methylbenzoic Acid and Its Analogs

This guide provides a comprehensive analysis of 2-Amino-3-bromo-5-methylbenzoic acid, a

versatile chemical scaffold, and its structural analogs. We will delve into the nuanced

differences in their biological activities, supported by experimental data, and explore the

underlying structure-activity relationships (SAR). This document is intended for researchers,

scientists, and drug development professionals seeking to leverage this chemical class for

therapeutic innovation.

Introduction: The Versatile Aminobenzoic Acid
Scaffold
2-Amino-3-bromo-5-methylbenzoic acid is an aromatic amino acid derivative that has

garnered significant attention as a key building block in the synthesis of complex organic

molecules.[1][2][3] Its distinct functional groups—the amino, bromo, and carboxylic acid

moieties—provide multiple reaction sites for chemical modification, allowing for the creation of

diverse derivatives with enhanced biological activity.[1][2] This scaffold is particularly prominent

in pharmaceutical development, with research focusing on treatments for inflammatory

diseases and cancer.[1][2]
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Understanding how subtle changes to this core structure impact biological function is

paramount for rational drug design. By comparing the parent compound to its structural

analogs—molecules with the same core but differing in the arrangement or nature of their

functional groups—we can elucidate critical structure-activity relationships. This guide will

compare the known biological activities of these compounds, provide detailed protocols for

their evaluation, and offer insights into their mechanisms of action.

Physicochemical Properties: The Foundation of
Activity
The arrangement of substituents on the benzoic acid ring significantly influences

physicochemical properties such as melting point, solubility, and electronic distribution.[4]

These characteristics, in turn, affect the molecule's reactivity, membrane permeability, and

interaction with biological targets.

Property
2-Amino-3-bromo-
5-methylbenzoic
acid

2-Amino-5-bromo-
3-methylbenzoic
acid

4-Amino-3-
bromobenzoic acid

Structure

CAS Number 13091-43-5[5] 206548-13-2[6] 2457-76-3

Molecular Formula C₈H₈BrNO₂[5] C₈H₈BrNO₂[6] C₇H₆BrNO₂[4]

Molecular Weight 230.06 g/mol [5] 230.06 g/mol 216.03 g/mol [4]

Melting Point (°C) 204-208[7] Not available 218-220

Topological Polar

Surface Area
63.3 Å²[5] Not available 63.3 Å²

Table 1: Comparison of physicochemical properties for 2-Amino-3-bromo-5-methylbenzoic
acid and selected analogs.
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The therapeutic potential of aminobenzoic acid derivatives is diverse, ranging from anticancer

to antimicrobial and enzyme inhibition.[8] The specific activity is often dictated by the precise

substitution pattern on the aromatic ring.

Antiproliferative and Anticancer Activity
The 2-Amino-3-bromo-5-methylbenzoic acid scaffold is a valuable starting point for

developing anticancer agents.[1][2] Substituted benzoic acids, for example, are being

investigated as dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often

overexpressed in cancer cells.[1]

While direct cytotoxicity data for the parent compound is not extensively published, studies on

analogous structures reveal the importance of the bromo-substituent. In a study focused on 2-

morpholinobenzoic acid derivatives, which share a similar structural theme, bromo-substituted

compounds demonstrated significant antiproliferative activity.[9]

Key Experimental Data:

The 4-bromo analogue (12j) in a hydroxamic acid series was highly potent, reducing cell

proliferation to 18.1 ± 5.6% in HCT116 colon cancer cells and 21.8 ± 5.5% in MDA-MB-231

breast cancer cells at a 10 μM concentration.[9]

Another analog with a 2-bromo substitution (10h) reduced proliferation to 29.5 ± 8.6% in

HCT116 cells.[9]

These findings suggest that the presence and position of the bromine atom are critical for

enhancing cytotoxic effects, making bromo-substituted aminobenzoic acids promising

candidates for oncology research.

Antibacterial Activity
Para-aminobenzoic acid (PABA) is a well-known precursor in the bacterial folate synthesis

pathway, making its analogs attractive as potential antibacterial agents.[8][10] Many PABA

derivatives act by being incorporated into the pathway, leading to the formation of non-

functional folic acid analogs, thereby inhibiting bacterial growth.[10]
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An interesting comparison arises with an isomer, 4-Amino-3-bromobenzoic acid. This

compound has been identified as an antibacterial agent with a distinct mechanism of action.

Instead of targeting folate synthesis, it binds to the bacterial 50S ribosomal subunit, inhibiting

protein synthesis.[11] This highlights how a simple positional change of the amino group (from

position 2 to 4) can fundamentally alter the biological target and mechanism.

Enzyme Inhibition
Derivatives of aminobenzoic acids have also been explored as enzyme inhibitors, particularly

for neurodegenerative diseases like Alzheimer's.[8] Alzheimer's disease is characterized by a

deficit of the neurotransmitter acetylcholine, and a primary therapeutic strategy involves

inhibiting the enzymes that degrade it: acetylcholinesterase (AChE) and butyrylcholinesterase

(BChE).[8]

A study on PABA analogs demonstrated that a halogenated derivative, 4-amino-3-bromo-5-

fluorobenzohydrazide, was a potent inhibitor of both enzymes, with IC₅₀ values of 0.59 μM

against AChE and 0.15 μM against BChE.[8] This underscores the potential of using multi-

halogenated aminobenzoic acid scaffolds to design potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key SAR insights:

Position of Functional Groups is Critical: Shifting the amino group from the 2-position to the

4-position (relative to the carboxyl group) changes the mechanism of antibacterial action

from potential folate pathway interference to direct ribosome inhibition.[10][11]

Halogenation Enhances Potency: The inclusion of a bromine atom appears crucial for potent

antiproliferative activity in several related scaffolds.[9] Further halogenation (e.g., adding

fluorine) can produce highly effective enzyme inhibitors.[8]

Steric Hindrance Matters: In studies on PABA analogs targeting the folate pathway in E. coli,

it was found that bulky groups in the 2-position (ortho to the carboxylic acid) can negatively

impact the rate of analogue formation, suggesting that steric factors near the reaction center

are important.[10]
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Caption: Structure-Activity Relationship (SAR) flow diagram.

Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.

Below is a standard protocol for assessing the antiproliferative activity of test compounds.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells

with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Causality: The amount of formazan produced is directly proportional to the number of living

cells, allowing for quantitative measurement of a compound's cytotoxic or cytostatic effects.

Self-Validation System: The protocol includes negative (vehicle), positive (known cytotoxic

agent), and blank controls to ensure the validity of the results.
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Reagents and Materials:

Human cancer cell line (e.g., HCT116, MDA-MB-231)

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

Test compounds (dissolved in DMSO to create a stock solution)

Vehicle control (DMSO)

Positive control (e.g., Doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well cell culture plates

Multichannel pipette

Microplate reader (absorbance at 570 nm)
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MTT Assay Workflow

1. Cell Seeding
Seed cells in a 96-well plate.

Incubate for 24h.

2. Compound Treatment
Add serial dilutions of test compounds.

Include Vehicle & Positive Controls.

3. Incubation
Incubate for 48-72h to allow

compounds to take effect.

4. MTT Addition
Add MTT reagent to each well.

Incubate for 2-4h.

5. Solubilization
Remove medium, add DMSO to

dissolve formazan crystals.

6. Absorbance Reading
Read absorbance at 570 nm

using a plate reader.

7. Data Analysis
Calculate % viability and IC50 values.

Click to download full resolution via product page

Caption: Experimental workflow for the MTT cytotoxicity assay.
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Step-by-Step Methodology:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000

cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell

attachment.

Compound Preparation: Prepare serial dilutions of the test compounds, positive control, and

vehicle control in complete growth medium. The final DMSO concentration should be kept

constant and low (<0.5%) across all wells to avoid solvent toxicity.

Treatment: Remove the old medium from the cells and add 100 µL of the prepared

compound dilutions to the respective wells.

Incubation: Incubate the plate for a period appropriate for the cell line and compound type

(typically 48 or 72 hours).

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and

incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each

well and pipette gently to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank (medium only) from all other readings.

Calculate the percentage of cell viability for each treatment using the formula: % Viability =

(Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Plot the % viability against the compound concentration (on a log scale) to determine the

IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion
2-Amino-3-bromo-5-methylbenzoic acid and its analogs represent a rich chemical space for

the discovery of new therapeutic agents. This guide demonstrates that subtle modifications to
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the core scaffold can lead to profound changes in biological activity and mechanism of action.

The antiproliferative activity of bromo-substituted analogs, the altered antibacterial target of a

positional isomer, and the potent enzyme inhibition by multi-halogenated derivatives collectively

highlight the importance of systematic structure-activity relationship studies. The experimental

protocols provided herein offer a validated framework for researchers to continue exploring the

vast potential of this versatile compound class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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